molecular formula C12H18O B1593755 2-tert-Butyl-5-methylanisole CAS No. 88-40-4

2-tert-Butyl-5-methylanisole

Cat. No.: B1593755
CAS No.: 88-40-4
M. Wt: 178.27 g/mol
InChI Key: NFDFEFJTYRAHEM-UHFFFAOYSA-N
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Description

2-tert-Butyl-5-methylanisole is an organic compound with a complex structure It is a derivative of benzene, characterized by the presence of a tert-butyl group, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-methylanisole typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy and methyl groups can be introduced through further substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-methylanisole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the compound into different derivatives by adding hydrogen atoms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups into the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydrogenated derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

2-tert-Butyl-5-methylanisole has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-methylanisole involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electron-rich benzene ring reacts with electrophiles. This interaction can lead to the formation of various derivatives with different chemical and biological properties.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-
  • Benzene, 1-(1,1-dimethylethyl)-3-methyl-
  • Benzene, 1,3-bis(1,1-dimethylethyl)-

Uniqueness

2-tert-Butyl-5-methylanisole is unique due to the specific arrangement of its functional groups. The presence of the tert-butyl, methoxy, and methyl groups in distinct positions on the benzene ring imparts unique chemical properties and reactivity compared to other similar compounds.

This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-tert-butyl-2-methoxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-9-6-7-10(12(2,3)4)11(8-9)13-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDFEFJTYRAHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058966
Record name Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-
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Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88-40-4
Record name 1-(1,1-Dimethylethyl)-2-methoxy-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 6-tert-Butyl-3-methylanisole
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Record name Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-
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Record name Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-
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Record name 2-tert-butyl-5-methylanisole
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Record name 6-TERT-BUTYL-3-METHYLANISOLE
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